molecular formula C13H15Cl2N3 B1372900 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine CAS No. 1017781-20-2

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Cat. No. B1372900
CAS RN: 1017781-20-2
M. Wt: 284.18 g/mol
InChI Key: KKZYUJMFCXQJQP-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine (5-TBDPP) is a pyrazolamino compound with a unique structure and diverse range of applications. It is a synthetic compound with a wide range of potential uses in the fields of medicine, research and industrial applications. The purpose of

Scientific Research Applications

  • Chemical Reactivity and Synthesis:

    • A study on the reactivity of ynamides in 1,3-dipolar cycloaddition reactions found that compounds similar to 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine can yield pyrazole derivatives as single regioisomers. This has implications for synthetic organic chemistry, particularly in the creation of complex molecular structures (González et al., 2013).
  • Structural Studies and Hydrogen Bonding:

    • Research focusing on the hydrogen-bonded structures of similar pyrazole compounds has revealed diverse bonding patterns. These studies are significant in understanding molecular interactions and crystal engineering (Abonía et al., 2007).
  • Material Science and Organic Electronics:

    • In the field of organic electronics, certain pyrazole derivatives have been used as hole transport materials in organic light-emitting diodes (OLEDs). These materials contribute to extending the lifespan of OLED devices (Cherpak et al., 2011).
  • Catalysis and Chemical Transformations:

    • Studies on pyrazole compounds have also explored their use in catalysis. For instance, certain pyrazole-based compounds have been used as ligands in nickel-catalyzed oligomerization and polymerization of ethylene. This is significant for industrial applications and polymer production (Obuah et al., 2014).
  • Synthesis of Novel Compounds:

    • Another research area involves the synthesis of novel compounds using pyrazole derivatives as intermediates. These syntheses are crucial in developing new molecules with potential applications in various fields (Li et al., 2009).

properties

IUPAC Name

5-tert-butyl-2-(2,5-dichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)10-6-8(14)4-5-9(10)15/h4-7H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZYUJMFCXQJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696218
Record name 3-tert-Butyl-1-(2,5-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017781-20-2
Record name 1-(2,5-Dichlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-1-(2,5-dichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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